molecular formula C₂₂H₃₀N₄O B1144460 (8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide CAS No. 478815-26-8

(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide

Cat. No.: B1144460
CAS No.: 478815-26-8
M. Wt: 366.5
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Description

(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:

    Alkylation: Introduction of the 2-propenyl group.

    Amidation: Formation of the carboxamide group.

    N-Methylation: Addition of the methylamino group.

Each step requires specific reagents and conditions, such as:

    Alkylation: Using alkyl halides in the presence of a base.

    Amidation: Employing carboxylic acids or their derivatives with amines.

    N-Methylation: Utilizing methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reaction and conditions. For example, oxidation may yield more oxidized ergoline derivatives, while reduction could produce simpler, reduced forms.

Scientific Research Applications

(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid diethylamide (LSD): Another ergoline derivative with psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Employed in the management of Parkinson’s disease.

Uniqueness

(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide is unique due to its specific structural features and potential applications. Its distinct combination of functional groups and ergoline backbone sets it apart from other compounds in the same family.

Properties

CAS No.

478815-26-8

Molecular Formula

C₂₂H₃₀N₄O

Molecular Weight

366.5

Origin of Product

United States

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